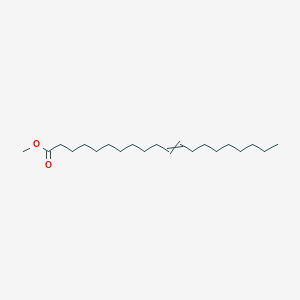

Methyl cis-11-eicosenoate

概要

説明

It is a long-chain unsaturated fatty acid with the molecular formula C21H40O2 and a molecular weight of 324.54 g/mol . This compound is commonly used in various analytical and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl cis-11-eicosenoate can be synthesized through the esterification of cis-11-eicosenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously distilled off to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of triglycerides containing cis-11-eicosenoic acid. This process uses methanol and a base catalyst such as sodium methoxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the double bond.

Substitution: The ester group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated esters.

Substitution: Amides.

科学的研究の応用

Chemistry

Methyl cis-11-eicosenoate is utilized as a standard in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS). Its distinct structure allows for the identification of fatty acid peaks in complex mixtures.

| Application | Description |

|---|---|

| Standard for GC/MS | Used to identify fatty acid profiles in biological samples |

Biology

In biological research, this compound is studied for its role in cell membrane dynamics and lipid metabolism. It influences the fluidity of lipid bilayers and may modulate the activity of membrane-bound enzymes and receptors.

| Biological Role | Effect |

|---|---|

| Membrane Dynamics | Alters fluidity and functionality of cell membranes |

| Lipid Metabolism | Impacts lipid biosynthesis pathways |

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating lipid-related disorders. Studies indicate that it may act as an immune system stimulant, enhancing pro-inflammatory cytokine production in macrophages.

Industry

This compound is employed in the synthesis of various industrial products, including lubricants, emulsifiers, and surfactants. Its unique properties make it suitable for use in formulations requiring specific lipid characteristics.

| Industrial Application | Use |

|---|---|

| Lubricants | Enhances performance due to low viscosity |

| Emulsifiers | Stabilizes mixtures by reducing surface tension |

Case Study 1: Immune System Modulation

A study investigated the effects of this compound on THP-1 derived macrophages. The results indicated that treatment with this compound significantly increased the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential role in enhancing immune responses .

Case Study 2: Lipid Metabolism

Research involving metabolic profiling demonstrated that this compound influences various metabolic pathways linked to inflammation. The compound was shown to enhance the production of key metabolites involved in glycolysis and the TCA cycle when macrophages were stimulated with lipopolysaccharides (LPS) .

作用機序

The mechanism of action of methyl cis-11-eicosenoate involves its incorporation into biological membranes, where it influences membrane fluidity and function. The double bond in the cis-11 position allows for greater flexibility and interaction with other lipid molecules. This compound can also act as a precursor for the synthesis of bioactive lipids, which play roles in signaling pathways and cellular processes .

類似化合物との比較

Methyl oleate: Another unsaturated fatty acid methyl ester with a double bond at the 9th position.

Methyl linoleate: Contains two double bonds at the 9th and 12th positions.

Methyl arachidate: A saturated fatty acid methyl ester with no double bonds.

Uniqueness: Methyl cis-11-eicosenoate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and physical properties. This unique structure allows it to be used as a standard in analytical techniques and provides specific interactions in biological systems that are not observed with other similar compounds .

生物活性

Methyl cis-11-eicosenoate, a fatty acid methyl ester derived from the plant jojoba, has garnered interest due to its potential biological activities. This article explores its biological activity, including its immunomodulatory effects, cytotoxicity, and biochemical pathways influenced by this compound.

- Chemical Formula : C21H40O2

- Molecular Weight : 324.55 g/mol

- Functional Group : Ester

- Source : Derived primarily from jojoba oil

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of eicosenoids, including this compound. A key study evaluated the effects of various eicosenoid compounds on PMA-differentiated THP-1 cells, a model for human macrophages.

Key Findings:

- Cytotoxicity Assessment :

- Cytokine Production :

Biochemical Pathways

The biological activity of this compound is closely linked to various biochemical pathways:

Table 2: Biochemical Pathways Influenced by this compound

| Pathway | Effect Observed |

|---|---|

| NF-κB Activation | Enhanced expression of COX2 |

| Cytosolic PLA2 Activity | Increased release of arachidonic acid (AA) |

| ROS Generation | Elevated levels of reactive oxygen species (ROS) |

| Purine Nucleotide Pathway | Modulation of xanthine oxidase activity |

The modulation of these pathways suggests that this compound can influence both pro-inflammatory and anti-inflammatory processes, potentially making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a model of arthritis. The compound was shown to reduce inflammation markers and improve joint health in treated subjects. This study provided evidence for the potential use of this compound as an anti-inflammatory agent .

特性

CAS番号 |

2390-09-2 |

|---|---|

分子式 |

C21H40O2 |

分子量 |

324.5 g/mol |

IUPAC名 |

methyl icos-11-enoate |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3 |

InChIキー |

RBKMRGOHCLRTLZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OC |

異性体SMILES |

CCCCCCCC/C=C/CCCCCCCCCC(=O)OC |

正規SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OC |

外観 |

Unit:100 mgSolvent:nonePurity:99%Physical liquid |

Key on ui other cas no. |

2390-09-2 |

同義語 |

(11Z)-11-Eicosenoic Acid Methyl Ester; (Z)-11-Eicosenoic Acid Methyl Ester; Methyl (Z)-11-Eicosenoate; Methyl 11(Z)-Eicosenoate; Methyl 11-cis-Eicosenoate; cis-11-Eicosenoic Acid Methyl Ester |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of Methyl cis-11-eicosenoate on immune cells?

A1: While the exact mechanism remains to be fully elucidated, research suggests that this compound, along with its related compounds (Z)-11-eicosenol and cis-11-eicosenoic acid, act as immune system stimulators. [] These compounds, derived from honey bee venom, have been shown to enhance the production of inflammatory biomarkers in macrophages. [] Specifically, they promote a significant increase in IL-1β levels while decreasing IL-10 levels, suggesting a potential shift towards a pro-inflammatory response. [] Metabolic profiling using LC-MS further revealed that these compounds, particularly this compound and cis-11-eicosenoic acid, significantly impact various metabolic pathways associated with inflammation. [] This includes enhancing LPS-stimulated production of metabolites within glycolysis, the TCA cycle, the pentose phosphate pathway, and fatty acid metabolism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。